tert-Butylphosphonic dichloride

Catalog No.
S1896675
CAS No.
4707-95-3
M.F
C4H9Cl2OP
M. Wt
174.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylphosphonic dichloride

CAS Number

4707-95-3

Product Name

tert-Butylphosphonic dichloride

IUPAC Name

2-dichlorophosphoryl-2-methylpropane

Molecular Formula

C4H9Cl2OP

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

OQUGNSMOWJIYMO-UHFFFAOYSA-N

SMILES

CC(C)(C)P(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)P(=O)(Cl)Cl

The exact mass of the compound tert-Butylphosphonic dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butylphosphonic dichloride (CAS 4707-95-3) is a highly sterically hindered alkylphosphonic dihalide utilized as a critical building block for bulky phosphonates, phosphonic acids, and specialized organophosphorus ligands . Presenting as a solid at room temperature (melting point 121–123 °C), it features a phosphorus center heavily shielded by a tertiary butyl group [1]. This structural configuration fundamentally alters its reactivity profile compared to linear alkyl analogs, transforming it from a highly volatile, moisture-sensitive reagent into a robust, chemoselective precursor. For procurement teams and synthetic chemists, this compound offers a unique combination of extreme hydrolytic stability, selective reactivity, and freedom from the severe regulatory constraints that plague shorter-chain phosphonic dichlorides .

Attempting to substitute tert-butylphosphonic dichloride with more common, less hindered analogs—such as methyl- or ethylphosphonic dichloride—introduces catastrophic process risks and regulatory hurdles. Generic short-chain analogs lack the critical spatial shielding provided by the tert-butyl group, causing them to react violently and exothermically with atmospheric moisture or cold water, releasing corrosive hydrogen chloride gas . This hyper-reactivity necessitates rigorous, expensive anhydrous handling systems and prevents their use in chemoselective reactions where secondary alcohols or protic solvents are present [1]. Furthermore, shorter-chain analogs are heavily regulated as Schedule 2 chemical weapon precursors, meaning their procurement triggers severe compliance costs, end-user declarations, and supply chain delays that the tert-butyl analog entirely avoids .

Exceptional Hydrolytic Stability in Cold Water

Unlike standard alkylphosphonic dichlorides, which decompose violently upon contact with moisture, tert-butylphosphonic dichloride exhibits remarkable hydrolytic stability. While methylphosphonic dichloride reacts instantly and exothermically with cold water to liberate corrosive hydrogen chloride gas , the tert-butyl analog is entirely unreactive in cold water and requires prolonged boiling to hydrolyze into tert-butylphosphonic acid [1]. This extreme steric shielding of the phosphorus center drastically simplifies storage and handling.

Evidence DimensionReactivity with cold water
Target Compound DataUnreactive; requires prolonged boiling for hydrolysis
Comparator Or BaselineMethylphosphonic dichloride: Violent, instantaneous exothermic decomposition
Quantified DifferenceOrders of magnitude lower hydrolysis rate at 25°C
ConditionsAqueous exposure at room temperature

Eliminates the need for extreme moisture-free handling protocols and prevents catastrophic material loss during transit or storage.

Chemoselective Resistance to Secondary Alcohols

The massive steric bulk of the tert-butyl group fundamentally alters the compound's reactivity with alcohols. While less hindered analogs readily react with alcohols to form phosphonochloridates or dialkyl phosphonates, tert-butylphosphonic dichloride is completely unreactive towards isopropanol under standard conditions [1]. It cannot be converted to isopropyl tert-butylphosphonochloridate simply by the action of isopropanol, requiring more aggressive conditions or stronger nucleophiles.

Evidence DimensionReactivity with isopropanol
Target Compound DataUnreactive under standard conditions
Comparator Or BaselineStandard alkylphosphonic dichlorides: Readily form phosphonochloridates
Quantified DifferenceNear-zero conversion with isopropanol vs. rapid esterification for analogs
ConditionsReaction with isopropanol at ambient to moderate temperatures

Enables highly chemoselective synthetic routes where secondary alcohols can be present as solvents or adjacent functional groups without degrading the P-Cl bonds.

Bypassing Hazardous and Low-Yield In-House Synthesis

Synthesizing tert-butyl C-P bonds in-house is notoriously difficult due to the propensity of tert-butyl halides to undergo elimination rather than substitution. Reacting tert-butylmagnesium chloride with phosphorus trichloride requires strict cryogenic control (-25°C to -30°C) and often stalls at mono- or di-substituted mixtures rather than proceeding cleanly. Procuring pre-formed, high-purity (>98%) tert-butylphosphonic dichloride bypasses this hazardous, low-yield organometallic step entirely.

Evidence DimensionSynthetic accessibility and purity
Target Compound DataPre-formed commercial product: >98% purity, ready to use
Comparator Or BaselineIn-house Grignard synthesis: Low yield, requires cryogenic control (-30°C)
Quantified DifferenceEliminates multi-step cryogenic organometallic synthesis
ConditionsIndustrial scale-up or laboratory synthesis of bulky phosphonates

Procuring the isolated dichloride directly accelerates production timelines and removes a major safety and yield bottleneck from the manufacturing workflow.

Regulatory Compliance and Supply Chain Security

Procurement of short-chain alkylphosphonic dichlorides is heavily restricted by international chemical weapons conventions. Methylphosphonic dichloride is a Schedule 2 CWC precursor, subjecting buyers to strict reporting, end-user declarations, and export controls . In contrast, tert-butylphosphonic dichloride is not scheduled, offering a highly stable, sterically hindered phosphorylating alternative that circumvents severe regulatory bottlenecks and supply chain delays.

Evidence DimensionRegulatory status (Chemical Weapons Convention)
Target Compound Datatert-Butylphosphonic dichloride: Non-scheduled, standard industrial procurement
Comparator Or BaselineMethylphosphonic dichloride: Schedule 2 CWC controlled substance
Quantified DifferenceZero CWC reporting requirements vs. mandatory international compliance
ConditionsGlobal procurement and cross-border shipping

Drastically reduces procurement paperwork, compliance costs, and lead times for industrial scale-up.

Synthesis of Sterically Hindered Cross-Coupling Ligands

The massive steric bulk of the tert-butyl group makes this dichloride an ideal precursor for synthesizing bulky phosphine or phosphonate ligands used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The pre-installed steric shielding ensures the resulting ligands can effectively stabilize active metal centers and promote reductive elimination .

Moisture-Tolerant Phosphonylation Workflows

Because tert-butylphosphonic dichloride is remarkably stable in cold water and unreactive toward secondary alcohols like isopropanol, it is the reagent of choice for phosphonylation reactions where strict anhydrous conditions are impossible or cost-prohibitive. It allows chemists to selectively target primary amines or highly reactive nucleophiles without the reagent degrading prematurely in protic environments [1].

Precursor for Robust Self-Assembled Monolayers (SAMs)

This compound serves as the direct precursor to tert-butylphosphonic acid, which is utilized to form highly stable, protective self-assembled monolayers on metal oxide surfaces. Procuring the dichloride allows materials scientists to synthesize custom phosphonate esters or acids that leverage the bulky headgroup to block water penetration and significantly enhance the hydrolytic stability of the protective coating.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tert-Butylphosphonic dichloride

Dates

Last modified: 08-16-2023

Explore Compound Types